2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with cyano, dimethyl, and oxo groups, and an acetamide moiety attached to a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as malononitrile, acetone, and ammonium acetate under reflux conditions.
Substitution Reactions: The cyano and dimethyl groups are introduced through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dichlorophenyl Group: The final step involves coupling the dichlorophenyl group to the acetamide moiety using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, forming corresponding oxo derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE: is similar to other pyridine-based compounds with acetamide moieties, such as:
Uniqueness
The uniqueness of 2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-9-5-10(2)21(16(23)12(9)7-19)8-15(22)20-14-4-3-11(17)6-13(14)18/h3-6H,8H2,1-2H3,(H,20,22) |
InChI Key |
GMEQBWYZQPGMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C#N)C |
Origin of Product |
United States |
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